Violaceol i

Description

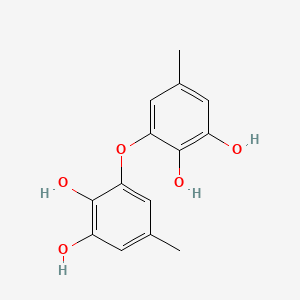

Structure

2D Structure

3D Structure

Properties

CAS No. |

68027-81-6 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

3-(2,3-dihydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol |

InChI |

InChI=1S/C14H14O5/c1-7-3-9(15)13(17)11(5-7)19-12-6-8(2)4-10(16)14(12)18/h3-6,15-18H,1-2H3 |

InChI Key |

YRZXKRQRZJMBFT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2O)O)C)O)O |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2O)O)C)O)O |

Other CAS No. |

68027-81-6 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Violaceol I

Originating Microorganisms and Isolation Sources

Violaceol I has been identified as a secondary metabolite produced by certain species of fungi, particularly those found in endophytic and marine environments. Unlike the similarly named pigment violacein (B1683560), which is of bacterial origin, this compound is a product of fungal metabolism.

There are no known bacterial producers of the compound this compound. The biosynthesis of this compound is recognized to occur in fungi. Bacteria such as Chromobacterium violaceum and Janthinobacterium lividum are well-documented producers of violacein and deoxyviolacein, which are bis-indole alkaloids and are structurally distinct from the diphenyl ether skeleton of this compound. Their biosynthetic pathways, involving the vioABCDE gene cluster, are fundamentally different from the polyketide pathways that give rise to diphenyl ethers in fungi.

The primary sources of this compound identified to date are fungal. These microorganisms have been isolated from unique ecological niches, suggesting specific environmental pressures may induce the production of this and other bioactive secondary metabolites.

Endophytic Fungi: The first report of this compound production was from an endophytic fungus, Trichoderma polyalthiae. nih.gov Endophytic fungi reside within the living tissues of plants in a symbiotic or commensal relationship. T. polyalthiae was isolated from its host plant, and subsequent laboratory cultivation and analysis of its culture broth led to the isolation and structural elucidation of this compound and the related compound, Violaceol II. nih.govgeneticsmr.com Trichoderma species are known to be prolific producers of a wide array of secondary metabolites, and the discovery of this compound has added to the chemical diversity attributed to this genus. researchgate.netfrontiersin.org

Marine-Derived Fungi: this compound has also been isolated from marine-derived fungi. Specifically, the species Aspergillus tabacinus (strain SFC20160407-M11), isolated from a marine environment, was found to produce this compound, Violaceol II, and diorcinol. nih.govacs.org Marine-derived fungi are a significant source of structurally novel and biologically active natural products, likely due to adaptation to the unique and competitive conditions of marine ecosystems. mdpi.comupm.edu.my

The following table summarizes the known fungal producers of this compound.

Table 1: Known Fungal Producers of this compound| Fungal Species | Type | Isolation Source |

|---|---|---|

| Trichoderma polyalthiae | Endophytic Fungus | Host Plant Tissue |

| Aspergillus tabacinus | Marine-Derived Fungus | Marine Environment |

Biosynthetic Precursors and Intermediate Metabolites

The detailed biosynthetic pathway for this compound has not yet been fully elucidated. However, as a member of the diphenyl ether class of fungal metabolites, its biosynthesis is proposed to proceed via a polyketide pathway. nih.govresearchgate.netnih.gov Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).

The fundamental precursors for polyketide biosynthesis are simple acyl-CoA units, primarily acetyl-CoA and malonyl-CoA. These precursors are sequentially condensed by the PKS enzyme to build a linear polyketide chain. In the case of this compound, which is a dimeric ether of 3,4,5-trihydroxytoluene units, the polyketide pathway would first generate a monomeric aromatic precursor, likely a derivative of orsellinic acid. acs.org

The proposed general pathway involves:

Polyketide Chain Assembly: An iterative Type I PKS would utilize one acetyl-CoA starter unit and multiple malonyl-CoA extender units to synthesize a linear polyketide chain.

Cyclization and Aromatization: This chain would then undergo intramolecular cyclization and aromatization reactions, still tethered to the PKS, to form a monomeric aromatic ring, such as orsellinic acid or a related compound.

Dimerization and Ether Linkage Formation: Two of these monomeric units would then be joined via an oxidative coupling reaction to form the characteristic diphenyl ether bond.

While specific, stable intermediate metabolites in the this compound pathway have not been isolated and characterized, the monomeric orsellinic acid-type precursor is a key hypothesized intermediate. Further steps of hydroxylation and other modifications would then lead to the final this compound structure.

Enzymology of this compound Formation

The specific enzymes responsible for the biosynthesis of this compound in Trichoderma polyalthiae or Aspergillus tabacinus have not been isolated and characterized. However, based on the proposed polyketide pathway for fungal diphenyl ethers, the key enzymes can be inferred. The discussion below is based on general knowledge of fungal diphenyl ether biosynthesis and not on enzymes confirmed to produce this compound.

The enzymes Tryptophan Oxidase (VioA) and the flavin-dependent oxygenases (VioD and VioC) are key components of the bacterial violacein biosynthetic pathway. nih.gov This pathway produces indole-derived pigments and is not involved in the biosynthesis of the diphenyl ether compound this compound.

The key biosynthetic enzymes for this compound are expected to be:

Non-Reducing Polyketide Synthase (NR-PKS): This is the central enzyme responsible for constructing the aromatic monomer units from acetyl-CoA and malonyl-CoA. Fungal genomes, including those of Trichoderma species, are known to contain numerous PKS genes. nih.govnih.gov Some fungal PKS enzymes have been shown to be unusual in that they can directly catalyze the formation of a polyketide dimer with an ether bond. nih.govnih.gov

Oxidases/Laccases: The formation of the ether linkage between the two aromatic rings is an oxidative coupling reaction. This step is likely catalyzed by an oxidative enzyme, such as a copper-dependent oxidase (laccase) or a cytochrome P450 monooxygenase. researchgate.net These enzymes would generate radical intermediates from the phenolic precursors, which then couple to form the ether bond.

Decarboxylases: If the precursor is an orsellinic acid derivative, a decarboxylation step would be necessary to arrive at the final structure of this compound. Fungal biosynthetic pathways for other diphenyl ethers have been found to include cofactor-independent enzymes that catalyze regioselective decarboxylation. nih.govnih.gov

The precise enzymatic mechanisms for this compound biosynthesis remain a subject of research. However, a plausible catalytic sequence can be proposed based on known fungal diphenyl ether pathways.

Polyketide Synthesis: The NR-PKS enzyme would function in an iterative manner. The process begins with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the synthase. This is followed by sequential Claisen condensations with malonyl-CoA extender units. The growing polyketide chain undergoes specific ketoreduction, dehydration, and enoylreduction steps (or lack thereof, in the case of non-reducing PKSs) to form the correct poly-β-keto backbone. This chain is then cyclized and aromatized to release the monomeric aromatic ring.

Oxidative Coupling: The formation of the diphenyl ether bond is a critical step. An oxidase enzyme would likely bind two molecules of the phenolic precursor. A one-electron oxidation of each phenolic hydroxyl group would generate phenoxy radicals. These radicals could then couple non-enzymatically or within the enzyme's active site. A subsequent rearrangement and tautomerization would lead to the stable diphenyl ether linkage.

Decarboxylation: If the coupled dimer retains carboxyl groups from the orsellinic acid-type precursors, a decarboxylase enzyme would be required for their removal. Studies on other fungal diphenyl ether pathways have identified specific decarboxylases that act regioselectively on the polyketide-derived dimer. nih.gov

Further research, including gene cluster identification and heterologous expression studies in hosts like Saccharomyces cerevisiae or Aspergillus oryzae, will be necessary to fully identify and characterize the specific enzymes and their mechanisms in the this compound biosynthetic pathway.

Genetic Regulation of this compound Biosynthesis

Analysis of Biosynthetic Gene Clusters

Information unavailable.

Mechanisms of Transcriptional and Post-Transcriptional Control

Information unavailable.

Investigation of Negative and Positive Regulatory Feedback Loops

Information unavailable.

Catabolism and Biotransformation Pathways of this compound

Enzymatic Degradation and Identification of Catabolic Intermediates

Information unavailable.

Environmental and Intracellular Regulatory Mechanisms Governing this compound Catabolism

Information unavailable.

Further research is required to elucidate the genetic and metabolic pathways associated with this compound.

Biological Activities and Molecular Mechanisms of Violaceol I

Cytoskeletal Modulation and Cellular Morphological Effects

Violaceol i exerts significant effects on the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. Its actions lead to notable changes in cellular morphology, driven by a multi-step mechanism involving actin polymerization and intracellular signaling pathways.

Induction of F-Actin Aggregation and Resultant Cell Shape Elongation in Fibroblast Cell Lines

In cellular models, specifically using rat fibroblast 3Y1 cells, this compound induces distinct morphological changes. nih.govnih.gov Treatment with the compound leads to the aggregation of existing F-actin filaments within the cells. nih.govnih.gov This aggregation disrupts the normal, dynamic actin network, culminating in a noticeable elongation of the cell shape. nih.govnih.gov These effects were observed to manifest within three hours of exposure to the compound, highlighting a relatively rapid cellular response to its presence. nih.govnih.gov

Role of Intracellular Calcium Dynamics in Actin-Mediated Effects

The cytoskeletal effects of this compound are intricately linked to intracellular calcium (Ca²⁺) signaling. Studies have shown that this compound increases the concentration of calcium ions within the cell. nih.govnih.gov This elevation in intracellular calcium is a critical prerequisite for the observed F-actin aggregation. The essential role of calcium was confirmed in experiments using the calcium chelator BAPTA-AM. When cells were treated with BAPTA-AM, which sequesters intracellular free calcium, the this compound-induced F-actin aggregation was inhibited. nih.govnih.gov This demonstrates that the actin-modulating effects of this compound are dependent on a calcium-mediated pathway. nih.govnih.gov

Antimicrobial Spectrum and Underlying Cellular Targets

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both bacteria and fungi.

Antibacterial Efficacy and Mechanistic Investigations (e.g., against Gram-positive and Gram-negative bacteria)

This compound has been shown to possess antibacterial properties against a range of human pathogens. Its efficacy varies between different bacterial species, as detailed in the table below, which presents the Minimum Inhibitory Concentration (MIC) values from a study investigating its activity. jst.go.jp The compound is active against both Gram-positive bacteria, such as Staphylococcus and Bacillus species, and Gram-negative bacteria, including Salmonella typhimurium and Shigella sonnei. jst.go.jp Notably, it demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant antibiotic-resistant pathogen. jst.go.jp

Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus saprophyticus | Positive | <9.765 |

| Staphylococcus aureus | Positive | <9.765 |

| Methicillin-Resistant S. aureus (MRSA) | Positive | <9.765 |

| Bacillus subtilis | Positive | <9.765 |

| Bacillus cereus | Positive | <9.765 |

| Salmonella typhimurium | Negative | 156.25 |

| Shigella sonnei | Negative | 156.25 |

Data sourced from Nuankeaw et al., 2020. jst.go.jp

Antifungal Activity and Cellular Interference (e.g., against Candida species)

In addition to its antibacterial effects, this compound also displays antifungal activity. It has been tested against the opportunistic yeast pathogen Candida albicans, which is a common cause of fungal infections in humans. jst.go.jp The compound was found to inhibit the growth of C. albicans with a Minimum Inhibitory Concentration (MIC) value of less than 9.765 µg/mL, indicating significant antifungal potential. jst.go.jp

Antiviral Properties and Enzyme Inhibition (e.g., SARS-CoV-2 PLpro, deubiquitinase modulation)

Currently, there is a notable lack of specific research data on the antiviral properties of this compound. Scientific literature does not provide evidence of its activity against viruses, including SARS-CoV-2. Furthermore, there are no available studies investigating the inhibitory effects of this compound on viral enzymes such as the papain-like protease (PLpro) of SARS-CoV-2, nor its potential to modulate deubiquitinase enzymes. Research in this specific area is required to ascertain any potential antiviral efficacy.

Antiparasitic Potential and Target Identification Studies

The potential of this compound as an antiparasitic agent remains an area with limited investigation. While some related compounds have been explored for such activities, specific studies identifying the antiparasitic effects of this compound and elucidating its molecular targets within parasites are not currently available in published scientific literature.

Antioxidant Properties and Regulation of Oxidative Stress Pathways

Detailed studies focusing on the antioxidant properties of this compound and its capacity to regulate oxidative stress pathways are not extensively documented. While the broader class of phenolic compounds, to which this compound belongs, is known for antioxidant activities, specific data, including its radical scavenging capacity or its influence on cellular antioxidant enzymatic pathways, has not been specifically reported for this compound.

General Enzyme Inhibition and Modulation of Cellular Signaling Pathways (e.g., KRAS signaling disruption, α-amylase, α-glucosidase inhibition)

Research into the general enzyme inhibitory activities of this compound is still in its nascent stages. There is currently no scientific evidence to suggest that this compound is involved in the disruption of the KRAS signaling pathway, a critical pathway in cancer cell proliferation. Similarly, studies on the inhibitory effects of this compound against digestive enzymes such as α-amylase and α-glucosidase have not been reported. However, one study has identified this compound, along with Violaceol II, as an inhibitor of actin polymerization. This research demonstrated that these compounds can induce changes in cell shape by causing F-actin aggregation in fibroblast cells, a process dependent on calcium ions nih.gov. The dissociation equilibrium constant for the interaction of this compound with G-actin was determined to be 1.44 x 10-8 M nih.gov.

| Compound | Target | Effect | Dissociation Equilibrium Constant (Kd) |

| This compound | G-actin | Inhibition of polymerization, leading to F-actin aggregation | 1.44 x 10-8 M |

Table 1: Documented Enzyme/Protein Inhibition by this compound

Synthetic Chemistry and Structural Derivatives of Violaceol I

Total Synthesis Approaches and Methodologies

The de novo chemical synthesis of a natural product like Violaceol I is a critical step to confirm its structure, provide a renewable source for biological testing, and enable the creation of novel analogs. The journey from simple, commercially available starting materials to the complex target molecule is guided by retrosynthetic analysis.

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is the foundational process of mentally deconstructing the target molecule into simpler precursors. For a diphenyl ether like this compound, a primary disconnection strategy would likely target the central ether linkage. Classic methods for forming such bonds, like the Ullmann condensation, would be considered. This involves proposing a disconnection that breaks the C-O bond, leading to two simpler phenolic or aryl halide precursors.

Stereoselective Synthesis Techniques and Challenges

Should the fully elucidated structure of this compound contain stereocenters (specific three-dimensional arrangements of atoms), their precise construction would be a major focus of any total synthesis. Stereoselective synthesis—the ability to produce one stereoisomer in preference to others—is a hallmark of modern synthetic chemistry.

Techniques that could be employed include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to guide a reaction towards the desired stereoisomer.

Substrate Control: Allowing existing stereocenters in a synthetic intermediate to direct the formation of new ones.

A significant challenge in the synthesis of poly-substituted aromatic compounds is controlling the orientation of the functional groups on the rings. Furthermore, achieving the desired stereochemistry on any aliphatic portions of the molecule would require careful selection of reagents and reaction conditions to avoid the formation of unwanted isomers.

Semi-synthetic Modification Strategies and Analog Design

Once a supply of this compound is secured, either through isolation from its natural source or via total synthesis, semi-synthetic modification can be undertaken to create derivatives. This process involves using the natural product core as a starting scaffold and performing chemical reactions to modify its functional groups.

For this compound, potential modifications could include:

Alkylation or Acylation: Modifying the hydroxyl (-OH) groups on the phenolic rings.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) at various positions on the aromatic rings.

Cross-Coupling Reactions: Using methods like the Suzuki or Buchwald-Hartwig couplings to attach new carbon-based groups to the scaffold.

The design of these analogs is often guided by computational modeling and a desire to probe the molecule's interaction with its biological targets. The goal is to systematically alter parts of the structure to map out which features are essential for its activity.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for transforming a bioactive natural product into a potential therapeutic agent. By synthesizing a library of derivatives (as described in section 4.2) and evaluating their biological activity, chemists can deduce which parts of the molecule are critical for its function.

A systematic SAR study on this compound derivatives would aim to answer key questions:

Are the hydroxyl groups essential for activity? Does their position matter?

How does increasing or decreasing the steric bulk on the aromatic rings affect potency?

Can the introduction of electron-withdrawing or electron-donating groups enhance activity?

The findings from these studies are typically compiled into data tables that correlate specific structural changes with changes in biological effect (e.g., antimicrobial potency). This data is crucial for designing next-generation analogs with improved efficacy, selectivity, and pharmacokinetic properties. While specific SAR data for this compound is not yet available, the following table illustrates how such data would be presented.

Table 1: Illustrative SAR Data for Hypothetical this compound Derivatives This table is a hypothetical representation of SAR data and is not based on published experimental results for this compound.

| Compound | Modification from this compound | Relative Antimicrobial Activity |

| This compound | Parent Compound | 1x |

| Analog 1 | Methylation of a key hydroxyl group | 0.2x |

| Analog 2 | Addition of a bromine atom to Ring A | 5x |

| Analog 3 | Removal of a key hydroxyl group | <0.1x |

| Analog 4 | Replacement of a methyl group with ethyl | 1.5x |

Advanced Structural Elucidation and Analytical Methodologies for Violaceol I

Spectroscopic Techniques for Structure Determination

The elucidation of Violaceol I's structure is primarily accomplished through a combination of powerful spectroscopic methods. These techniques probe the molecular framework to provide data on the atomic composition, functional groups, and the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of this compound. researchgate.netnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum of this compound typically shows characteristic signals for aromatic protons and methyl groups. rsc.org The ¹³C NMR spectrum complements this by indicating the number and type of carbon atoms, including those in aromatic rings and methyl substituents. researchgate.net

The structures of this compound and its isomer, Violaceol II, are established through detailed spectroscopic analysis, including 1D and 2D NMR experiments. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. COSY experiments reveal proton-proton couplings, establishing connections between adjacent protons, while HMBC experiments identify long-range correlations between hydrogen and carbon atoms, allowing for the definitive connection of molecular fragments. sci-hub.se This collective NMR data confirms that this compound is an aromatic ether composed of two 2,3-dihydroxy-5-methylphenyl units.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 134.4 | - |

| 2 | 138.3 | - |

| 3 | 138.8 | - |

| 4 | 110.1 | 6.32 (s) |

| 5 | 121.1 | - |

| 6 | 120.9 | 6.46 (s) |

| 1' | 134.4 | - |

| 2' | 138.3 | - |

| 3' | 138.8 | - |

| 4' | 110.1 | 6.32 (s) |

| 5' | 121.1 | - |

| 6' | 120.9 | 6.46 (s) |

| CH₃ | 21.4 | 2.16 (s) |

| CH₃' | 21.4 | 2.16 (s) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. uiowa.edusci-hub.se High-resolution electrospray ionization mass spectrometry (HRESIMS) analysis in negative ion mode has established the molecular formula of this compound as C₁₄H₁₄O₅, based on the measured mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻. rsc.orgmdpi-res.comnih.gov One study reported an m/z of 261.07803, which closely matches the calculated value of 261.0763 for the formula C₁₄H₁₃O₅. rsc.org This high degree of accuracy is instrumental in confirming the molecular formula and distinguishing this compound from other compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) can further be used to study fragmentation patterns, providing additional evidence for the proposed structure by showing how the molecule breaks apart. uiowa.edu

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary structural information. The UV-Vis spectrum of this compound exhibits a maximum absorption (λmax) at approximately 282 nm, which is characteristic of the diphenyl ether chromophore present in its structure. rsc.org

IR spectroscopy is used to identify the functional groups within the molecule. researchgate.net The spectra for this compound show characteristic absorption bands corresponding to hydroxyl (-OH) groups and the C-O-C ether linkage, which are defining features of its chemical structure. These techniques, while less detailed than NMR, offer rapid and valuable confirmation of key structural motifs. researchgate.netnih.gov

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure and absolute configuration. While this technique has been successfully applied to other co-isolated fungal metabolites like oxisterigmatocystin D, reports of a definitive X-ray crystallographic analysis for this compound itself are not prevalent in the reviewed literature. nih.gov The structural elucidation of this compound has therefore been reliably achieved and confirmed primarily through the comprehensive application of the spectroscopic methods detailed above. researchgate.netfrontiersin.org

Advanced Chromatographic Separations (e.g., HPLC, UPLC) for Isolation, Purification, and Purity Assessment

The isolation of this compound from complex fungal extracts and the assessment of its purity are critically dependent on advanced chromatographic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used for this purpose. oup.com These methods offer high resolution and sensitivity, enabling the effective separation of this compound from its isomer, Violaceol II, and other secondary metabolites. nih.gov

Separation is typically achieved using reversed-phase columns, such as a C18 stationary phase. rasayanjournal.co.inrsc.org A gradient elution system, commonly involving a mixture of water and acetonitrile (B52724), often with a formic acid modifier to improve peak shape, is used as the mobile phase. rasayanjournal.co.inrsc.org For instance, one UPLC method utilized a BEH C18 column with a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. rasayanjournal.co.in The purity of the isolated compound is assessed by the presence of a single, sharp peak in the chromatogram. In some cases, preparative thin-layer chromatography (TLC) on a reversed-phase plate (e.g., RP-18) has also been successfully used for separation. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase | Reference |

|---|---|---|---|

| UPLC-MS/MS | UPLC BEH C18 (50 mm x 2.1 mm x 1.7 µm) | (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid | rasayanjournal.co.in |

| UPLC | HSS T3 C18 (100 mm × 2.1 mm, 1.7 µm) | (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid (gradient) | rsc.org |

| UHPLC-DAD | Kinetex C18 (150 × 2.1 mm, 2.6 µm) | Water/Acetonitrile gradient with 50 ppm trifluoroacetic acid | oup.com |

| Preparative TLC | RP-18 F245s | 55% aqueous acetonitrile | nih.gov |

Computational and Computer-Assisted Structure Elucidation (CASE) Approaches

In modern natural product chemistry, computational methods are increasingly integrated with experimental data to aid in structural elucidation. Computer-Assisted Structure Elucidation (CASE) approaches can involve predicting NMR chemical shifts for proposed structures and comparing them with experimental data. mdpi-res.com Techniques such as calculating NMR shifts using the Gauge-Including Atomic Orbital (GIAO) method can be a powerful tool for distinguishing between possible isomers and confirming relative configurations. mdpi-res.com While detailed, specific computational studies focused solely on this compound are not widely reported, the use of such methods represents a powerful complementary approach in the structural analysis of complex natural products.

Metabolomics Integration for Identification and Profiling within Complex Biological Samples

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens for the identification and profiling of specific compounds like this compound in intricate biological matrices. This approach offers a snapshot of the metabolic state of an organism, enabling the detection and quantification of a wide array of compounds simultaneously. The integration of advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with sophisticated data analysis workflows, is crucial for distinguishing and characterizing target molecules such as this compound from a multitude of other components. nih.govdtu.dk

Untargeted metabolomics, in particular, serves as a comprehensive discovery tool. evotec.com This hypothesis-generating approach aims to capture the broadest possible range of metabolites in a sample without pre-selection. evotec.com For the discovery of novel or unexpected metabolites, untargeted metabolomics is invaluable. evotec.comnih.gov In the context of this compound, an untargeted analysis of a fungal or plant extract would involve acquiring a vast amount of data, typically through high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). dtu.dkcore.ac.uk The resulting complex datasets are then processed to detect features (ions with a specific mass-to-charge ratio and retention time) that may correspond to this compound.

A critical step in the metabolomics workflow is dereplication, the rapid identification of known compounds to focus efforts on novel structures. mdpi.comsemanticscholar.org In a study analyzing the chemical diversity of fungal species, metabolomic methodologies were implemented to compare secondary metabolite profiles under different fermentation conditions. mdpi.com Through this process, Violaceol was successfully dereplicated, highlighting the efficiency of this approach in identifying known compounds within a complex mixture. mdpi.com

Subsequent targeted or "widely targeted" metabolomics can be employed for the precise quantification and confirmation of this compound. peeref.com In one such study on four Angelica species, a widely targeted metabolomics analysis was able to identify and differentiate a host of metabolites, including this compound. peeref.com This demonstrates the capability of metabolomics to not only identify but also profile the relative abundance of this compound across different biological samples.

The process of identifying this compound within a complex metabolome relies on matching its spectral data against known databases or with an authentic standard. High-resolution mass spectrometry provides highly accurate mass measurements, which is a key parameter for putative identification. mdpi.com Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), which generates fragmentation patterns unique to the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of metabolomics, offering detailed structural information about metabolites. libretexts.orgmdpi.com While generally less sensitive than MS, NMR is highly reproducible and quantitative, providing unambiguous structural elucidation without the need for chromatographic separation in some cases. mdpi.comqsi-q3.com For the definitive identification of this compound from a biological extract, one- and two-dimensional NMR techniques are indispensable. A study that reported the first isolation of this compound and II from the endophytic fungus Trichoderma polyalthiae utilized a combination of NMR spectroscopic methods (¹H NMR, ¹³C NMR, and 2D NMR) to elucidate their structures. researchgate.net

The integration of these analytical data with bioinformatics tools is what truly defines the metabolomics approach. Statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), can be used to discern patterns and identify metabolites that are significantly different between sample groups. This is particularly useful for profiling the occurrence of this compound under varying biological conditions.

The following data tables illustrate the types of information generated in a metabolomics study for the identification and profiling of this compound.

| Analytical Technique | Information Provided for this compound Identification | Key Advantages |

| LC-MS (Untargeted) | Putative identification based on accurate mass and retention time. | High sensitivity, broad coverage of metabolites. dtu.dk |

| LC-MS/MS | Structural confirmation through characteristic fragmentation patterns. | High specificity and confidence in identification. |

| ¹H-NMR | Information on the number and environment of protons. | Non-destructive, quantitative, provides detailed structural information. mdpi.com |

| ¹³C-NMR | Information on the carbon skeleton of the molecule. | Complements ¹H-NMR for complete structural elucidation. |

| 2D-NMR (e.g., COSY, HSQC, HMBC) | Connectivity between atoms, confirming the detailed structure. | Unambiguous structure determination. |

| Metabolomics Approach | Application to this compound | Expected Outcome |

| Untargeted Metabolomics | Discovery of this compound in a novel biological source. | A list of features, with one putatively identified as this compound based on mass. evotec.com |

| Targeted Metabolomics | Quantification of this compound in various biological samples. | Absolute or relative concentration of this compound. |

| Widely Targeted Metabolomics | Profiling of this compound along with other known metabolites. | Comparative levels of this compound and other compounds across different samples. peeref.com |

| Metabolomic Dereplication | Rapid identification of this compound in a large set of extracts. | Prioritization of extracts containing known compounds like Violaceol for further study. mdpi.com |

Microbial Fermentation and Production Optimization of Violaceol I

Bioreactor Design, Process Scale-Up, and Downstream Processing ConsiderationsThere is a clear absence of research concerning the practical aspects of large-scale production of Violaceol I. No studies were found that discuss:

Specific bioreactor designs tailored for this compound fermentation.

The challenges and methodologies for scaling up the production process from laboratory to industrial scale.

Established protocols for the downstream processing, including the recovery, purification, and concentration of this compound from the fermentation broth.

Ecological and Environmental Roles of Violaceol I

Function in Inter- and Intra-species Microbial Interactions

Violaceol i exerts broad-spectrum antimicrobial activity against a diverse range of microorganisms, including Gram-positive bacteria (Staphylococcus saprophyticus, Staphylococcus aureus, Bacillus subtilis, Bacillus cereus), Gram-negative bacteria (Salmonella typhimurium, Shigella sonnei), and fungi (Candida albicans). This potent activity suggests that this compound functions as a competitive agent within its natural environment. By inhibiting the growth of competing microbes, it likely contributes to the ecological niche differentiation and survival of the producing fungus. Such activity is characteristic of allelochemicals, which are compounds produced by organisms that influence the growth, survival, or reproduction of other organisms. Fungal secondary metabolites, in general, are known to mediate inter- and intra-species interactions by establishing competitive advantages and shaping microbial community dynamics. Therefore, this compound's antimicrobial profile strongly indicates its role in these competitive ecological processes.

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound Against Selected Pathogens

| Pathogen | MIC Range (µg/mL) | Source Reference |

| Staphylococcus saprophyticus | <9.765–156.25 | |

| Staphylococcus aureus | <9.765–156.25 | |

| Methicillin-Resistant S. aureus (MRSA) | <9.765–156.25 | |

| Bacillus subtilis | <9.765–156.25 | |

| Bacillus cereus | <9.765–156.25 | |

| Salmonella typhimurium | <9.765–156.25 | |

| Shigella sonnei | <9.765–156.25 | |

| Candida albicans | <9.765–156.25 |

Note: MIC values for Violaceol II were generally higher.

Potential Involvement in Quorum Sensing and Biofilm Formation Processes

Direct scientific evidence specifically detailing this compound's direct impact on bacterial or fungal quorum sensing (QS) or biofilm formation processes remains limited in the current literature. However, the broader context of fungal metabolites suggests a potential role. Many secondary metabolites produced by fungi are known to modulate microbial communication systems, including QS, and influence biofilm development. For instance, compounds like farnesol (B120207) and tyrosol, produced by fungi such as Candida species, have been observed to affect QS signaling and impact biofilm formation. Other fungal metabolites, such as patulin (B190374) and penicillic acid from Penicillium species, have demonstrated quorum quenching activity, effectively disrupting bacterial communication.

The bacterium Chromobacterium violaceum is a well-studied model organism for quorum sensing, utilizing an acyl-homoserine lactone (AHL) signaling system to regulate various phenotypes, including the production of the pigment violacein (B1683560) and biofilm formation. While this compound is chemically distinct from violacein and its producing organism is fungal, the study of C. violaceum highlights the ecological significance of QS in microbial communities. Given that fungal metabolites can interfere with bacterial QS pathways, it is plausible that this compound might also possess such modulatory activities, potentially acting as an inhibitor or disruptor of these processes. However, experimental validation for this compound in this specific context is required.

Contribution to Environmental Signaling and Microbial Defense Mechanisms

The primary contribution of this compound to microbial defense mechanisms is evident through its potent antimicrobial activity. By inhibiting the growth and proliferation of competing microorganisms, this compound helps the producing fungus to secure essential resources and maintain its ecological niche. This capacity to chemically deter or eliminate rivals serves as a crucial defense strategy against antagonistic microbes in its environment.

While this compound has not been explicitly identified as an environmental signaling molecule, many microbial secondary metabolites function in this capacity. These compounds can mediate communication between organisms, influencing their behavior, gene expression, and physiological responses. For example, some fungal metabolites can trigger defense responses in host plants or alter the metabolic activities of neighboring microbes. Therefore, it is conceivable that this compound could also play a role in environmental signaling, potentially conveying information about the presence of competitors or environmental conditions, thereby contributing to the complex web of ecological interactions. However, this remains an area for further investigation.

Compound List:

this compound

Violaceol II

Q & A

Basic: What spectroscopic techniques are essential for elucidating the structure of Violaceol I, and how should data interpretation be approached?

Answer:

this compound’s structure (a benzopyran derivative with hydroxyl and benzene moieties) requires a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For NMR, analyze - and -NMR spectra to identify proton environments and carbon frameworks, respectively. MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. Cross-validate spectral data with known analogs (e.g., Violaceol II) to resolve ambiguities in substituent positions . Data interpretation should follow systematic protocols: assign peaks iteratively, compare with databases (e.g., SciFinder), and use computational tools like ChemDraw for structural modeling .

Basic: What criteria should guide the selection of solvent systems for the extraction of this compound to maximize yield and purity?

Answer:

Optimal solvent selection depends on this compound’s polarity, derived from its hydroxyl and aromatic groups. Preliminary thin-layer chromatography (TLC) with solvents like ethyl acetate-hexane mixtures (e.g., 7:3 v/v) can identify polarity gradients. Use sequential extraction: start with non-polar solvents (hexane) to remove lipids, followed by polar solvents (methanol, ethyl acetate) for target compounds. Column chromatography (e.g., silica gel) with gradient elution isolates this compound from co-extracted analogs (e.g., Diorcinol). Validate purity via HPLC with UV detection at λ~280 nm (aromatic absorption) .

Advanced: How should researchers design a comparative study to evaluate the bioactivity of this compound against its structural analogs?

Answer:

Select Analogs : Include Violaceol II, Diorcinol, and Cordyol derivatives (from ) to assess structure-activity relationships (SAR).

Bioassay Design : Use dose-response assays (e.g., MIC for antimicrobial activity) with standardized cell lines or microbial strains. Include positive controls (e.g., fluconazole) and vehicle controls.

Data Analysis : Apply ANOVA or non-parametric tests to compare IC values. Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent patterns (e.g., hydroxylation) with activity.

Contradiction Resolution : Replicate experiments across labs, standardize protocols (e.g., CLSI guidelines), and validate compound purity via LC-MS .

Advanced: How can computational methods be integrated with experimental data to predict this compound’s molecular interactions?

Answer:

Molecular Docking : Use AutoDock Vina to model this compound’s binding to target proteins (e.g., fungal cytochrome P450). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess stability.

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with bioactivity data from analogs.

Experimental Validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference computational and experimental ΔG values for consistency .

Basic: What are the primary challenges in isolating this compound from fungal extracts, and what chromatographic techniques are recommended?

Answer:

Challenges include co-elution with structurally similar metabolites (e.g., Violaceol II) and low abundance. Address these via:

- Pre-fractionation : Use flash chromatography to separate crude extracts into broad polarity-based fractions.

- HPLC Optimization : Employ reverse-phase C18 columns with acetonitrile-water gradients (0.1% formic acid) to enhance resolution. Monitor fractions via UV-Vis and MS.

- Countercurrent Chromatography (CCC) : Leverage partition coefficients for high-purity isolation, minimizing silica gel adsorption losses .

Advanced: What strategies can mitigate variability in this compound’s bioactivity measurements across different laboratory settings?

Answer:

Standardization : Use certified reference materials (CRMs) for calibration. Share protocols via platforms like Protocols.io .

Inter-lab Validation : Collaborate across institutions to replicate key findings (e.g., cytotoxicity assays).

Metadata Reporting : Document variables (e.g., cell passage number, solvent batch) in public repositories (e.g., Zenodo).

Statistical Adjustments : Apply mixed-effects models to account for lab-specific variances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.